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Compound of Interest

Compound Name: 6-Hydroxynicotinaldehyde

Cat. No.: B033801 Get Quote

6-Hydroxynicotinaldehyde, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-3-

carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry and

drug development.[1][2] Its structural backbone, a pyridine ring bearing both a hydroxyl (or oxo)

and an aldehyde group, makes it a versatile synthetic intermediate. Understanding its precise

molecular structure and electronic properties is paramount for its application in targeted

synthesis and biological screening.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 6-

hydroxypyridine form and the energetically favored 6-pyridone form.[1][3] This equilibrium can

be influenced by the molecule's environment (e.g., solvent, solid-state) and is a key

consideration in the interpretation of all spectroscopic data. This guide provides a

comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear

magnetic resonance data for 6-Hydroxynicotinaldehyde, grounded in established analytical

protocols and interpretive logic.

Diagram: Tautomeric Forms of 6-Hydroxynicotinaldehyde

Caption: Tautomeric equilibrium between the minor 6-hydroxypyridine and major 6-pyridone

forms.
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Mass spectrometry (MS) serves as the foundational analytical technique, providing an accurate

determination of the molecule's mass and, by extension, its elemental formula. For a polar,

functionalized molecule like 6-Hydroxynicotinaldehyde, Electrospray Ionization (ESI) is the

method of choice due to its soft ionization nature, which minimizes fragmentation and

preserves the molecular ion.

Key Molecular Data
Parameter Value Source

Molecular Formula C₆H₅NO₂ [1][2]

Molecular Weight 123.11 g/mol [1][2]

Monoisotopic Mass 123.032028402 Da [1]

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of 6-Hydroxynicotinaldehyde (approx. 0.1

mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The choice of a polar,

protic solvent facilitates the ionization process.

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a

Quadrupole Time-of-Flight, Q-TOF, instrument) at a low flow rate (5-10 µL/min).

Ionization Mode: Acquire spectra in both positive and negative ion modes.

Positive Mode ([M+H]⁺): The pyridine nitrogen or carbonyl oxygen can be readily

protonated. This is the most common mode for this class of compounds.

Negative Mode ([M-H]⁻): The acidic N-H proton of the pyridone tautomer can be easily

abstracted to form the anion.

Data Analysis: Analyze the resulting mass spectrum for the parent ion peaks. High-resolution

mass spectrometry (HRMS) allows for the confirmation of the elemental formula by

comparing the measured exact mass to the theoretical value.

Interpretation of Expected Results
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The primary objective is to observe the molecular ion. In positive mode, the expected ion would

be [C₆H₅NO₂ + H]⁺ with an m/z of approximately 124.0393. In negative mode, the expected ion

is [C₆H₅NO₂ - H]⁻ at an m/z of approximately 122.0248. The concordance of these

experimental values with the calculated exact mass provides high confidence in the

compound's identity.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is indispensable for identifying the functional groups present and provides

strong evidence for the dominant tautomeric form in the solid state. The key is to distinguish

between the vibrational modes of the hydroxy-pyridine and the pyridone structures.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a small amount of the solid 6-Hydroxynicotinaldehyde powder

directly onto the ATR crystal (typically diamond or germanium). ATR is preferred over KBr

pellets for its simplicity, speed, and minimal sample preparation.

Background Collection: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample

and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: Perform an automatic baseline correction and ATR correction on the

resulting spectrum.

Diagram: IR Spectroscopy Workflow
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Place Solid Sample on ATR Crystal

Acquire Background Spectrum
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Process Data (Baseline & ATR Correction)

Identify Key Vibrational Bands

Confirm Functional Groups & Tautomeric Form

Click to download full resolution via product page

Caption: Standard workflow for sample analysis using ATR-IR spectroscopy.

Interpretation of IR Spectrum
The spectrum is interpreted by assigning observed absorption bands to specific molecular

vibrations. The presence of a strong carbonyl peak is the most definitive piece of evidence.[4]
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Wavenumber (cm⁻¹) Vibration Type Significance

~3200-3000 N-H Stretch

A broad peak in this region is

characteristic of the N-H bond

in the pyridone ring, often

broadened by hydrogen

bonding.[4]

~3100-3000 Aromatic C-H Stretch
Indicates the presence of the

pyridine ring.

~2850 & ~2750 Aldehyde C-H Stretch

Two weak bands (Fermi

doublets) characteristic of the

aldehyde C-H bond.

~1680-1650 Pyridone C=O Stretch

A very strong, sharp

absorption. Its presence is the

most conclusive evidence for

the dominance of the pyridone

tautomer.[3]

~1650-1630 Aldehyde C=O Stretch

May overlap with the pyridone

C=O or appear as a distinct

shoulder.

~1600-1450 C=C & C=N Ring Stretch

Multiple bands corresponding

to the vibrations of the

aromatic ring backbone.

The absence of a strong, broad O-H stretch around 3400 cm⁻¹ and the presence of a

prominent C=O stretch below 1700 cm⁻¹ strongly support the conclusion that 6-
Hydroxynicotinaldehyde exists predominantly as the 6-pyridone tautomer in the solid state.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structural Elucidation
NMR spectroscopy provides the most detailed structural information, revealing the precise

connectivity and chemical environment of every proton and carbon atom in the molecule. For
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this analysis, a polar aprotic solvent like DMSO-d₆ is ideal, as it readily dissolves the compound

and has a non-interfering chemical shift range.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh ~5-10 mg of 6-Hydroxynicotinaldehyde and

dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully

dissolved.

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz

(or higher) spectrometer.

¹H NMR Acquisition:

Tune and shim the instrument for optimal resolution.

Acquire a standard one-dimensional proton spectrum.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Interpretation of ¹H NMR Spectrum (Predicted in DMSO-
d₆)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde,

the three aromatic ring protons, and the N-H proton.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.5-12.5 Broad Singlet 1H N-H

The acidic proton

on the nitrogen

of the pyridone

ring. Its shift is

concentration-

dependent and it

will exchange

with D₂O.

~9.80 Singlet 1H H-7 (CHO)

The aldehyde

proton is highly

deshielded by

the

electronegative

oxygen and

appears far

downfield.

~8.30 Doublet 1H H-2

This proton is

adjacent to the

ring nitrogen and

is deshielded. It

will be coupled to

H-4.

~7.95
Doublet of

Doublets
1H H-4

Coupled to both

H-2 and H-5,

resulting in a dd

pattern.

~6.50 Doublet 1H H-5 Coupled to H-4

and located

adjacent to the

electron-donating

oxygen (of the

C=O group),

making it the
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most upfield of

the ring protons.

Interpretation of ¹³C NMR Spectrum (Predicted in DMSO-
d₆)
The proton-decoupled ¹³C NMR spectrum will display six unique signals for the six carbon

atoms.

Chemical Shift (δ, ppm) Assignment Rationale

~191.5 C-7 (CHO)

The aldehyde carbonyl carbon

is the most deshielded carbon

in the molecule.[5]

~163.0 C-6 (C=O)

The pyridone carbonyl carbon

is also significantly downfield

due to the attached oxygen.

~152.0 C-2
The carbon adjacent to the

nitrogen is deshielded.

~140.5 C-4 Aromatic CH carbon.

~125.0 C-3
The carbon bearing the

aldehyde substituent.

~115.0 C-5
The carbon adjacent to the C-6

carbonyl.

Diagram: NMR Analysis and Validation Pathway
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Sample Preparation

Data Acquisition

Data Interpretation

Dissolve ~5 mg in 0.6 mL DMSO-d₆

Transfer to 5 mm NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Analyze ¹H: Shifts, Couplings, Integrals

Assign all C & H atoms

Analyze ¹³C: Chemical Shifts

Final Structure Confirmation

Click to download full resolution via product page

Caption: A streamlined workflow for the structural elucidation of 6-Hydroxynicotinaldehyde by

NMR.

Conclusion: A Self-Validating Spectroscopic Profile
The collective spectroscopic data provides a robust and self-validating confirmation of the

structure of 6-Hydroxynicotinaldehyde. Mass spectrometry confirms the elemental formula

C₆H₅NO₂. Infrared spectroscopy identifies the key functional groups and provides compelling

evidence for the dominance of the 6-pyridone tautomer through the observation of a strong

C=O stretching band and an N-H stretch. Finally, ¹H and ¹³C NMR spectroscopy provide a

complete, atom-by-atom map of the molecular skeleton, confirming the connectivity and

electronic environment of the aldehyde and pyridone moieties. This comprehensive dataset

serves as a reliable reference for researchers, scientists, and drug development professionals

utilizing 6-Hydroxynicotinaldehyde in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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